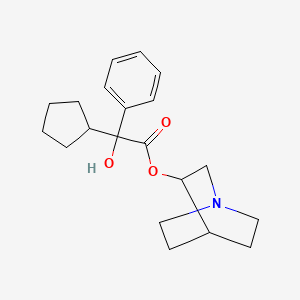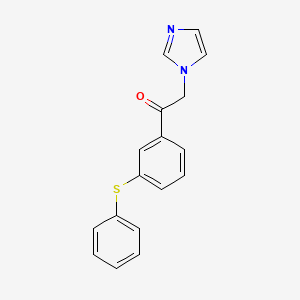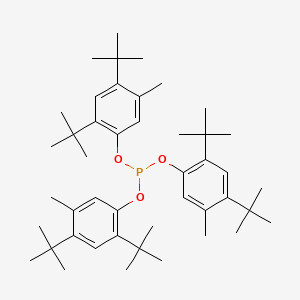
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is a chemical compound with the molecular formula C45H69O3P. It is a phosphite ester derived from phenol and is known for its antioxidant properties. This compound is widely used in various industrial applications, particularly as a stabilizer in polymers and as a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-ditertbutyl-5-methylphenyl) phosphite typically involves the reaction of phenol derivatives with phosphorous acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of phenol with phosphorous acid in a reactor. The reaction mixture is then purified to remove any by-products and unreacted starting materials. The final product is obtained as a solid or liquid, depending on the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tris(2,4-ditertbutyl-5-methylphenyl) phosphite is used as a stabilizer in polymerization reactions to prevent the degradation of polymers by free radicals.
Biology: In biological research, the compound is used as an antioxidant to protect cells from oxidative stress and damage.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: In the industry, the compound is widely used as a flame retardant and stabilizer in plastics, rubbers, and other materials to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism by which tris(2,4-ditertbutyl-5-methylphenyl) phosphite exerts its effects involves its ability to scavenge free radicals and reactive oxygen species (ROS). By neutralizing these harmful species, the compound helps to prevent oxidative damage to cells and materials.
Molecular Targets and Pathways Involved: The primary molecular targets of this compound are free radicals and ROS. The compound interacts with these species through its phenolic and phosphite groups, effectively neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Bis(2,4-ditertbutylphenyl) phosphite: A related compound with similar antioxidant properties but with a different phenolic structure.
Tris(2,4-di-tert-butylphenyl) phosphate: Another phosphite ester used as a flame retardant and stabilizer.
Uniqueness: Tris(2,4-ditertbutyl-5-methylphenyl) phosphite is unique in its combination of phenolic and phosphite groups, which provides enhanced antioxidant and stabilizing properties compared to similar compounds.
Properties
CAS No. |
68922-23-6 |
|---|---|
Molecular Formula |
C45H69O3P |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
tris(2,4-ditert-butyl-5-methylphenyl) phosphite |
InChI |
InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3 |
InChI Key |
LTXMJHWSYUANCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


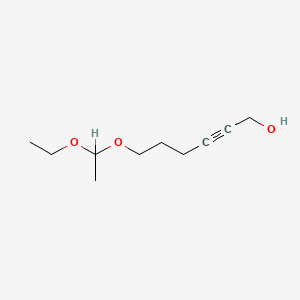

![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
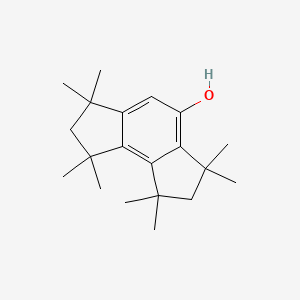



![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
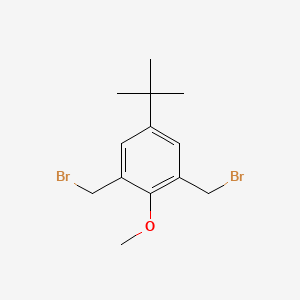
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

